molecular formula C17H23NO4 B2531959 2-(Cyclopentylamino)-2-oxoethyl (4-ethoxyphenyl)acetate CAS No. 1324746-33-9

2-(Cyclopentylamino)-2-oxoethyl (4-ethoxyphenyl)acetate

Cat. No. B2531959
M. Wt: 305.374
InChI Key: ZMGMERRVOZQTLJ-UHFFFAOYSA-N
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Description

The compound appears to contain a cyclopentylamine group, an ester group, and an ethoxyphenyl group. Cyclopentylamine is a cyclic amine consisting of a five-membered ring. An ester is a functional group characterized by a carbonyl adjacent to an ether linkage. Ethoxyphenyl refers to a phenyl group (a ring of 6 carbon atoms) with an ethoxy group (-O-CH2CH3) attached .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of these functional groups around the central carbon atom. Unfortunately, without more specific information, it’s difficult to provide a detailed analysis .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. Properties such as solubility, melting point, boiling point, etc., can be influenced by the functional groups present in the compound .

Scientific Research Applications

Synthesis of Novel Organic Compounds

A pivotal application involves the use of related compounds in the synthesis of novel organic derivatives. For instance, OxymaPure (ethyl 2-cyano-2-(hydroxyimino)acetate) has been utilized alongside the carbodiimide (DIC) method for synthesizing a novel series of α-ketoamide derivatives, showcasing its efficiency over traditional HOBt/DIC methods. This synthesis pathway involves the ring opening of N-acylisatin, leading to the production of 4-[2-(2-acetylaminophenyl)-2-oxo-acetylamino]benzoyl amino acid ester derivatives with high yield and purity, as characterized by FT-IR, NMR, and elemental analysis (El‐Faham et al., 2013).

Quantum Chemical Calculations and Corrosion Inhibition

In another study, quantum chemical calculations based on the Density Functional Theory (DFT) method were performed on quinoxalines compounds, including ethyl 2-(4-(2-ethoxy-2-oxoethyl)-2-p-tolylquinoxalin-1(4H)-yl)acetate (Q1). This research aimed to determine the relationship between the molecular structure of quinoxalines and their inhibition efficiency as corrosion inhibitors for copper in nitric acid media. The study found a consistent correlation between theoretically obtained quantum chemical parameters and experimental data, demonstrating the compound's potential as a corrosion inhibitor (Zarrouk et al., 2014).

Catalysis and Reaction Mechanisms

Investigations into catalysis and reaction mechanisms also form a significant part of the research applications. For instance, palladium-catalyzed α-oxidation of aromatic ketones to prepare various 2-(2-methylphenyl)-2-oxoethyl acetates was studied, revealing the efficiency of (diacetoxyiodo)benzene as an oxidant. This process highlights the application of related compounds in developing efficient synthetic pathways for organic chemistry (Chen et al., 2016).

Synthesis of Pyrrole Derivatives

Furthermore, the synthesis of pyrrole derivatives has been explored, where ethyl 2-arylamino-2-oxo-acetates underwent complex reactions to produce dimethyl 1-aryl-4-ethoxy-5-oxo-4,5-dihydro-1H-pyrrole-2,3-dicarboxylates. This study highlights the versatility of related compounds in facilitating the synthesis of complex organic structures with potential applications in pharmaceuticals and material science (Yavari et al., 2002).

Safety And Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties. For example, some compounds may be irritants, while others may be toxic or flammable .

properties

IUPAC Name

[2-(cyclopentylamino)-2-oxoethyl] 2-(4-ethoxyphenyl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23NO4/c1-2-21-15-9-7-13(8-10-15)11-17(20)22-12-16(19)18-14-5-3-4-6-14/h7-10,14H,2-6,11-12H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMGMERRVOZQTLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)CC(=O)OCC(=O)NC2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Cyclopentylamino)-2-oxoethyl (4-ethoxyphenyl)acetate

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